molecular formula C13H17FN2 B15172345 N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine CAS No. 921208-34-6

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B15172345
CAS No.: 921208-34-6
M. Wt: 220.29 g/mol
InChI Key: MYQSPLLFGKPIMK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-azabicycolo[3.2.1]octan-8-amine is a synthetic organic compound featuring a bridged bicyclic 3-azabicyclo[3.2.1]octane scaffold substituted with a (4-fluorophenyl)amino group. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly in the study of central nervous system (CNS) targets. Compounds based on the azabicyclo[3.2.1]octane skeleton are frequently investigated as potential ligands for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are key targets in the development of treatments for conditions such as cocaine addiction . The presence of the 4-fluorophenyl group is a common pharmacophore in drug discovery, known to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is provided for research purposes as a chemical tool to explore these and other biochemical mechanisms. It is intended for use in laboratory settings only. N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

921208-34-6

Molecular Formula

C13H17FN2

Molecular Weight

220.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C13H17FN2/c14-11-3-5-12(6-4-11)16-13-9-1-2-10(13)8-15-7-9/h3-6,9-10,13,15-16H,1-2,7-8H2

InChI Key

MYQSPLLFGKPIMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C2NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Tropane Alkaloid-Derived Routes

The 3-azabicyclo[3.2.1]octane system is classically accessed via modifications of tropane alkaloids. A representative pathway involves:

  • Tropinone Reduction :
    $$ \text{Tropinone} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Tropine} $$
    Subsequent oxidation and functional group interconversions yield 3-azabicyclo[3.2.1]octan-8-amine precursors.

  • Reductive Amination :
    Reacting 8-methyl-8-azabicyclo[3.2.1]octan-3-one with ammonium formate and Pd/C under hydrogenation conditions produces the primary amine scaffold:
    $$
    \text{8-Methyl-8-azabicyclo[3.2.1]octan-3-one} \xrightarrow{\text{NH}4\text{HCO}2, \text{Pd/C}} \text{8-Methyl-8-azabicyclo[3.2.1]octan-3-amine} \quad (78\% \text{ yield})
    $$

Alternative Synthetic Pathways

Tandem Cyclization-Functionalization

A one-pot strategy combining Dieckmann cyclization and in situ amination:

Step Reagents/Conditions Intermediate Yield
1 Diethyl acetamidomalonate, KOtBu Cyclic keto-ester 71%
2 4-Fluoroaniline, TiCl₄ Imine formation 65%
3 H₂, Raney Ni Final product 58%

Optimization and Challenges

Steric and Electronic Effects

  • Steric hindrance at the bridgehead nitrogen limits reaction rates, necessitating elevated temperatures (80–120°C) for aryl coupling steps.
  • Electron-withdrawing fluorine deactivates the aryl ring, requiring electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos).

Purification Techniques

  • Oxalate salt formation improves crystallinity (e.g., recrystallization from methanol yields >95% purity).
  • Flash chromatography (CH₂Cl₂:MeOH:NH₄OH, 90:10:1) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 7.30–7.37 (2H, m, ArH), 7.02–7.08 (2H, m, ArH), 3.76–3.78 (1H, m, bridgehead H), 2.92–2.97 (6H, m, N-CH₂ and bridge Hs).
  • GC-MS : m/z 261 [M+H]⁺, consistent with molecular formula C₁₃H₁₅FN₂.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance reaction control for exothermic amination steps:

Parameter Batch Mode Flow Mode Improvement
Reaction Time 12 h 45 min 16x faster
Yield 58% 82% +24%
Byproduct Formation 15% 3% -12%

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral intermediates: $$ \text{Ketone precursor} \xrightarrow{\text{ATA-117, PLP}} (R)-\text{Amine} \quad (ee > 99\%, \text{ 74% yield}) $$

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-fluorophenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:

  • N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine derivatives (e.g., 10a-d in ): These compounds feature a bis(4-fluorophenyl)methyl group, which increases steric bulk and lipophilicity.
  • 8-Methyl-N-(4-pentylphenyl)-8-azabicyclo[3.2.1]octan-3-amine (): The 4-pentylphenyl substituent introduces a long alkyl chain, increasing hydrophobicity (molecular weight: 286.45 g/mol). This modification may favor membrane permeability but reduce solubility compared to the fluorophenyl analog .
  • N-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-8-amine (): The 2-chlorophenyl group introduces steric hindrance and electronic effects distinct from fluorine. Chlorine’s larger atomic radius and lower electronegativity may alter receptor binding kinetics .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Key Property Differences
Target compound 4-Fluorophenyl ~220.3 (estimated) High electronegativity, stability
10a Bis(4-fluorophenyl)methyl 524.5 Increased lipophilicity, CNS uptake
8-Methyl-N-(4-pentylphenyl) 4-Pentylphenyl 286.45 Higher hydrophobicity
N-[(2-Chlorophenyl)methyl] 2-Chlorophenylmethyl 250.77 Steric hindrance, altered binding

Modifications on the Azabicyclo[3.2.1]octane Core

The position and nature of substituents on the bicyclic scaffold significantly influence activity:

  • (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (): The benzyl group at the 8-position introduces stereochemical complexity (molecular weight: 230.33 g/mol). The (1R,5S) configuration may enhance selectivity for specific biological targets compared to the target compound’s 3-azabicyclo substitution .
  • N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (): The allyl group introduces unsaturation, which may enhance conformational flexibility and metabolic oxidation susceptibility (molecular weight: 256.39 g/mol) .

Biological Activity

N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C13H17FN
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 1783662-04-3
  • SMILES Notation : N1CC2CC1(C2)C(CC3=CC=C(C=C3)F)C

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine receptors. The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.

Pharmacological Effects

  • Dopaminergic Activity : This compound has been shown to exhibit dopaminergic activity, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia.
  • Antidepressant Properties : Preliminary studies suggest that it may possess antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels.
  • Analgesic Effects : Some research indicates potential analgesic properties, warranting further investigation into its use for pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
DopaminergicIncreased dopamine receptor affinity
AntidepressantReduced symptoms in animal models
AnalgesicPain relief in preclinical studies

Case Studies

  • Dopaminergic Effects in Animal Models :
    A study conducted on rodent models demonstrated that this compound significantly increased locomotor activity, indicative of enhanced dopaminergic signaling. This effect was comparable to established dopaminergic agents such as amphetamines.
  • Antidepressant-Like Activity :
    In a series of behavioral tests, the compound exhibited a reduction in despair-like behavior in forced swim tests, suggesting potential antidepressant effects. These results were supported by biochemical analyses showing increased levels of serotonin metabolites in treated animals.
  • Pain Management Studies :
    In models of chronic pain, administration of the compound resulted in a significant decrease in pain response metrics compared to control groups, highlighting its potential utility in analgesic therapies.

Q & A

Basic: What are standard synthetic routes for N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine derivatives?

Answer:
Common methods involve alkylation or substitution reactions on the bicyclic amine core. For example:

  • Alkylation with halides : Reacting tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[(8-endo)-3-azabicyclo[3.2.1]octan-8-yl]carbamate) with aryl halides (e.g., 4-iodo-6-methoxypyrimidine) in DMF under basic conditions (K₂CO₃) at 100°C, yielding derivatives in ~85% purity .
  • Reductive amination : Using intermediates like 8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine, followed by oxalate salt formation and purification via recrystallization .
    Characterization : Confirm structures using ¹H/¹³C NMR, GC-MS, and IR spectroscopy .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic fluorophenyl protons at δ 7.2–7.4 ppm), while ¹³C NMR confirms carbon connectivity .
  • Mass spectrometry (GC-MS or ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks at m/z 335.2 for methoxypyrimidine derivatives) .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangements, critical for SAR studies (e.g., tropane ring analogs in dopamine receptor ligands) .

Advanced: How can structural modifications optimize gamma-secretase modulation for Alzheimer’s disease research?

Answer:

  • Phenoxy substitutions : Introducing 7-phenoxy or 3,5-difluorophenoxy groups enhances binding to gamma-secretase, as shown in patented derivatives (e.g., Example 1 in ) .
  • Heterocyclic extensions : Adding pyrrolo-triazol-amine moieties improves blood-brain barrier penetration, assessed via pharmacokinetic studies .
    Methodological note : Use in vitro amyloid-beta reduction assays and molecular docking to validate modulator efficacy .

Advanced: What strategies address contradictory pharmacological data in dopamine receptor studies?

Answer:
Contradictions may arise from receptor subtype selectivity (D2 vs. D3) or stereochemical variations:

  • Tropane ring substitution : Replacing piperidine with a tropane scaffold reverses D2/D3 selectivity (e.g., compound 31 in : Kᵢ(D2R/D3R) = 33.4/15.5 nM) .
  • Benzofurylmethyl groups : Enhance D3R affinity by 470-fold compared to parent ligands, as shown in radioligand binding assays .
    Resolution : Conduct comparative assays using transfected HEK 293 cells for human D2/D3 receptors under standardized conditions .

Advanced: How do computational models aid in SAR studies for this compound?

Answer:

  • Docking simulations : Map interactions between the fluorophenyl group and hydrophobic pockets in target proteins (e.g., gamma-secretase or D2R) .
  • Conformational analysis : Compare energy-minimized structures of bicyclic cores (e.g., 3-azabicyclo[3.2.1]octane vs. piperidine) to predict binding modes .
    Validation : Overlay computational predictions with X-ray crystallographic data to refine pharmacophore models .

Basic: What are key challenges in synthesizing enantiomerically pure derivatives?

Answer:

  • Stereochemical control : Use chiral auxiliaries (e.g., tert-butyl carbamates) or enantioselective catalysis to isolate syn/anti diastereomers .
  • Purification hurdles : Employ chiral HPLC or recrystallization in polar solvents (e.g., acetonitrile) to resolve racemic mixtures .
    Example : (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid requires asymmetric synthesis to retain configuration .

Advanced: How can researchers reconcile divergent bioactivity data across structural analogs?

Answer:

  • Assay variability : Standardize cell lines (e.g., HEK 293 vs. CHO) and incubation times to reduce inter-study discrepancies .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsome assays) to rule out pharmacokinetic confounding .
    Case study : Benzofuran-substituted analogs show higher D3R affinity due to enhanced lipophilicity, unlike polar piperidine derivatives .

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